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Compound of Interest

Compound Name: Occidentalol

Cat. No.: B15194147 Get Quote

Introduction

(+)-Occidentalol is a sesquiterpene alcohol first isolated from the wood of the Eastern white

cedar (Thuja occidentalis L.). Its unique bicyclic structure and stereochemistry have made it a

target for total synthesis by organic chemists. This document provides a detailed protocol for

the total synthesis of (+)-Occidentalol, based on the successful six-step synthesis developed

by Sergent, Mongrain, and Deslongchamps.[1][2] The synthesis commences from the readily

available starting material, (+)-dihydrocarvone.[1][3] This procedure is intended for researchers

and scientists in the field of organic chemistry and drug development.

Quantitative Data Summary

The following table summarizes the quantitative data for the six-step total synthesis of (+)-

Occidentalol.
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Step Reaction
Starting
Material

Product Yield (%)

1
Enone alcohol

(3) to Ketol (4)

Enone alcohol

(3)
Ketol (4) 83

2

Ketol (4) to

Hydroxymethylen

e derivative (5)

Ketol (4)
Hydroxymethylen

e derivative (5)
~100

3

Hydroxymethylen

e derivative (5) to

Enone aldehyde

(8)

Hydroxymethylen

e derivative (5)

Enone aldehyde

(8)
65

4
Enone aldehyde

(8) to Enone (6)

Enone aldehyde

(8)
Enone (6) 80

5

Enone (6) to

Allylic alcohol

(10) and (+)-

Occidentalol (1)

Enone (6)
(+)-Occidentalol

(1)
62

6

Allylic alcohol

(10) to (+)-

Occidentalol (1)

Allylic alcohol

(10)

(+)-Occidentalol

(1)
Not specified

Experimental Protocols

Step 1: Synthesis of Ketol (4) from Enone alcohol (3)

A solution of the enone alcohol (3) is prepared.

The enone alcohol (3) is hydrogenated to yield the ketol (4).

An initial crop of product is isolated.

The mother liquor is treated with methanolic sodium hydroxide to furnish an additional crop

of the ketol (4).
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The combined product is purified, resulting in a total yield of 83%.[1]

Step 2: Synthesis of Hydroxymethylene derivative (5) from Ketol (4)

The ketol (4) is converted into its corresponding hydroxymethylene derivative (5).

This conversion is achieved in essentially quantitative yield.[1]

Step 3: Synthesis of Enone aldehyde (8) from Hydroxymethylene derivative (5)

The sodium salt of the hydroxymethylene derivative (5) is treated with bromine.

This reaction produces an unstable mixture of two epimeric bromo-aldehydes (7).

The crude bromo-aldehyde mixture is directly subjected to dehydrobromination conditions

using lithium chloride and lithium carbonate in dimethylformamide.[1]

The resulting crystalline enone aldehyde (8) is isolated after column chromatography with a

yield of 65%.[1]

Step 4: Synthesis of Enone (6) from Enone aldehyde (8)

The enone aldehyde (8) is subjected to deformylation.

This is achieved using tris-triphenylphosphinerhodium chloride in boiling dichloromethane.[1]

The crystalline enone (6) is obtained in 80% yield.[1]

Alternative two-step conversion from Hydroxymethylene derivative (5) to Enone (6)

The crude bromo-aldehydes (7) are first treated to a retro-Claisen reaction to form an

intermediate (9).

This is followed by dehydrobromination of intermediate (9) to yield the enone (6).

This alternative procedure has an overall yield of 75% from the hydroxymethylene derivative

(5).[1]

Step 5: Synthesis of (+)-Occidentalol (1) and Allylic alcohol (10) from Enone (6)
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The enone (6) is dissolved in benzene.

The solution is treated with p-toluenesulfonic acid at room temperature for 3 hours.[1]

Water is added, and the benzene layer is separated.

The aqueous phase is extracted with ether.

The combined organic solutions are dried and evaporated.

The crude product is purified by column chromatography.

Elution with benzene yields (+)-Occidentalol (1) (62% yield from 6).[1]

Further elution with a 1:1 mixture of benzene and ether recovers the allylic alcohol (10) (26%

yield).[1]

The synthesized (+)-Occidentalol can be further purified by sublimation and crystallization

from petroleum ether, yielding a product with a melting point of 95 °C.[1]

Step 6: Conversion of Allylic alcohol (10) to (+)-Occidentalol (1)

The recovered allylic alcohol (10) can be converted to (+)-Occidentalol (1), though the

specific yield for this step is not detailed.[1]

Synthetic Workflow

(+)-Dihydrocarvone Enone alcohol (3)
3 steps

Ketol (4)
Hydrogenation

Hydroxymethylene derivative (5)
Formylation

Bromo-aldehydes (7)
Bromination

Enone aldehyde (8)
Dehydrobromination

Enone (6)
Deformylation

(+)-Occidentalol (1)

Acid treatment

Allylic alcohol (10)

Side-product Conversion

Click to download full resolution via product page

Caption: Total synthesis workflow for (+)-Occidentalol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15194147#total-synthesis-of-occidentalol-procedure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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